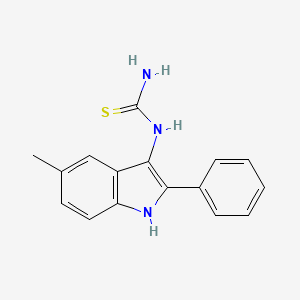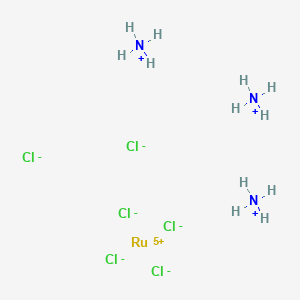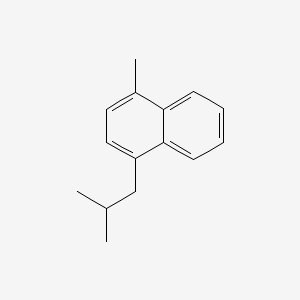
4,5-Dibromo-2-(4-nitrophenoxy)anisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibromo-2-(4-nitrophenoxy)anisole is a chemical compound with the molecular formula C13H9Br2NO4 and a molecular weight of 403.02 g/mol . It is characterized by the presence of bromine, nitro, and anisole functional groups, making it a compound of interest in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-(4-nitrophenoxy)anisole typically involves multiple steps, including nitration, bromination, and etherification reactions. One common synthetic route starts with the nitration of anisole to introduce the nitro group, followed by bromination to add the bromine atoms at the desired positions. The final step involves the etherification of the brominated nitro compound with phenol to form the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dibromo-2-(4-nitrophenoxy)anisole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions typically produce amine derivatives .
Applications De Recherche Scientifique
4,5-Dibromo-2-(4-nitrophenoxy)anisole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,5-Dibromo-2-(4-nitrophenoxy)anisole involves its interaction with molecular targets and pathways. The nitro and bromine groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions and as a substrate in reduction and oxidation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dibromoanisole: Similar in structure but lacks the nitro group.
4,5-Dibromo-2-methoxy-N-methylaniline: Similar in structure but has a methoxy group instead of the nitrophenoxy group.
Uniqueness
4,5-Dibromo-2-(4-nitrophenoxy)anisole is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and properties compared to similar compounds. This makes it a valuable compound for specific chemical reactions and applications .
Propriétés
Numéro CAS |
84604-86-4 |
|---|---|
Formule moléculaire |
C13H9Br2NO4 |
Poids moléculaire |
403.02 g/mol |
Nom IUPAC |
1,2-dibromo-4-methoxy-5-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C13H9Br2NO4/c1-19-12-6-10(14)11(15)7-13(12)20-9-4-2-8(3-5-9)16(17)18/h2-7H,1H3 |
Clé InChI |
RJPFFSWADWMPCT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1OC2=CC=C(C=C2)[N+](=O)[O-])Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Benzo[a]anthracen-12-ylpyridine](/img/structure/B12642911.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-2-(phenylMethyl)-](/img/structure/B12642919.png)






![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B12642965.png)

![Naphthalene, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1,1-di-2-propen-1-yl-](/img/structure/B12642984.png)
